![molecular formula C16H16O2 B108794 Methyl 2-([1,1'-biphenyl]-4-yl)propanoate CAS No. 74647-99-7](/img/structure/B108794.png)
Methyl 2-([1,1'-biphenyl]-4-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Methylbiphenyl-4-acetic acid methyl ester is an organic compound with the chemical formula C16H16O2 It is a derivative of biphenyl, where a methyl group is attached to the alpha position of the biphenyl ring, and the carboxylic acid group is esterified with methanol
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-([1,1'-biphenyl]-4-yl)propanoate typically involves the esterification of alpha-Methylbiphenyl-4-acetic acid with methanol. This can be achieved through the Fischer esterification process, where the carboxylic acid reacts with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods: Industrial production of this ester may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then heated to promote esterification, and the product is continuously removed to drive the reaction to completion .
Types of Reactions:
Oxidation: Alpha-Methylbiphenyl-4-acetic acid methyl ester can undergo oxidation reactions, where the methyl group can be oxidized to a carboxylic acid group.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Oxidation: Alpha-Methylbiphenyl-4-acetic acid.
Reduction: Alpha-Methylbiphenyl-4-acetic alcohol.
Substitution: Nitro or halogenated derivatives of this compound.
科学研究应用
Alpha-Methylbiphenyl-4-acetic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-([1,1'-biphenyl]-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed to release the active carboxylic acid, which can then interact with its target. The biphenyl structure allows for hydrophobic interactions with lipid membranes, potentially affecting membrane-bound proteins and signaling pathways .
相似化合物的比较
- Biphenyl-4-acetic acid methyl ester
- Alpha-Methylbiphenyl-4-acetic acid
- Biphenyl-4-acetic acid
Comparison: Alpha-Methylbiphenyl-4-acetic acid methyl ester is unique due to the presence of the alpha-methyl group, which can influence its reactivity and interaction with biological targets. Compared to biphenyl-4-acetic acid methyl ester, the alpha-methyl group provides steric hindrance, potentially affecting the compound’s binding affinity and selectivity. Additionally, the ester group allows for easier modification and derivatization compared to the free acid .
属性
CAS 编号 |
74647-99-7 |
|---|---|
分子式 |
C16H16O2 |
分子量 |
240.3 g/mol |
IUPAC 名称 |
methyl 2-(4-phenylphenyl)propanoate |
InChI |
InChI=1S/C16H16O2/c1-12(16(17)18-2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-12H,1-2H3 |
InChI 键 |
SVAIHUDRBSNKFR-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC |
规范 SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC |
同义词 |
α-Methyl-[1,1’-biphenyl]-4-acetic Acid Methyl Ester; Methyl α-(4-biphenylyl)propionate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


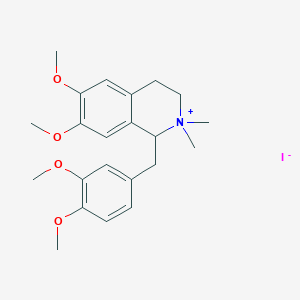
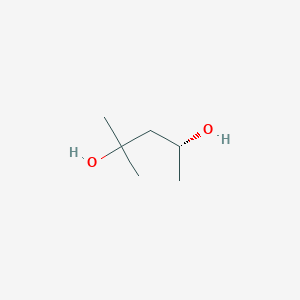
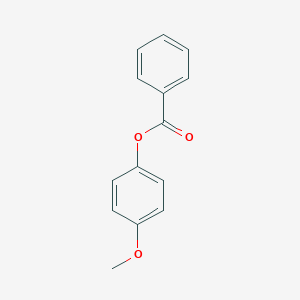
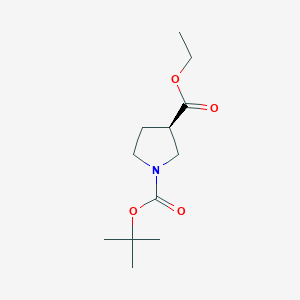
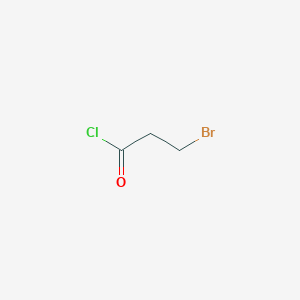
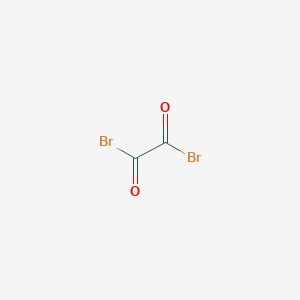
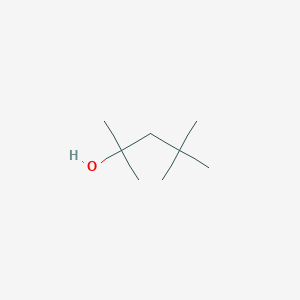
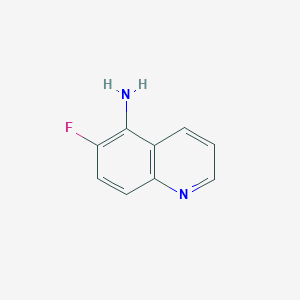
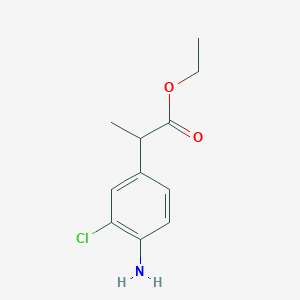
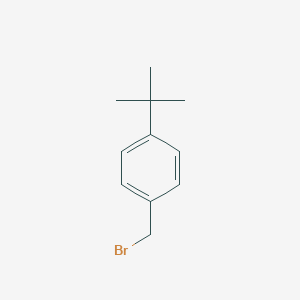
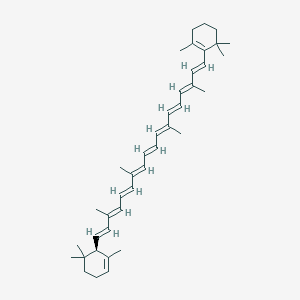
![6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B108778.png)
![{3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid](/img/structure/B108800.png)

